molecular formula C22H16BrN5O B11181630 7-(4-bromophenyl)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

7-(4-bromophenyl)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Cat. No.: B11181630
M. Wt: 446.3 g/mol
InChI Key: QXQPEOKCVAUWDR-UHFFFAOYSA-N
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Description

7-(4-bromophenyl)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a heterocyclic compound that belongs to the class of pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-ones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-bromophenyl)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-bromoaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate and phenylhydrazine to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

7-(4-bromophenyl)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-(4-bromophenyl)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).

    Medicine: Explored for its anticancer properties due to its ability to inhibit CDKs, which are crucial for cell cycle regulation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-(4-bromophenyl)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves its interaction with molecular targets such as CDKs. By binding to the active site of CDKs, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition is facilitated by the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-bromophenyl)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDKs. This makes it a promising candidate for the development of targeted anticancer therapies .

Properties

Molecular Formula

C22H16BrN5O

Molecular Weight

446.3 g/mol

IUPAC Name

11-(4-bromophenyl)-4-ethyl-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C22H16BrN5O/c1-2-17-19(14-6-4-3-5-7-14)21-25-24-20-18(28(21)26-17)12-13-27(22(20)29)16-10-8-15(23)9-11-16/h3-13H,2H2,1H3

InChI Key

QXQPEOKCVAUWDR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C3=C(C(=O)N(C=C3)C4=CC=C(C=C4)Br)N=NC2=C1C5=CC=CC=C5

Origin of Product

United States

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